molecular formula C16H14O3 B14421315 Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- CAS No. 79877-07-9

Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)-

Cat. No.: B14421315
CAS No.: 79877-07-9
M. Wt: 254.28 g/mol
InChI Key: DYKQOCSTRHWIBD-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C16H14O3 It is a derivative of acetophenone, featuring a benzoyl group, a hydroxyl group, and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-benzoyl-2-hydroxy-5-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-benzoyl-2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-5-methylphenyl)-: Similar structure but lacks the benzoyl group.

    Acetophenone derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

Ethanone, 1-(3-benzoyl-2-hydroxy-5-methylphenyl)- is unique due to the presence of both a benzoyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives.

Properties

CAS No.

79877-07-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(3-benzoyl-2-hydroxy-5-methylphenyl)ethanone

InChI

InChI=1S/C16H14O3/c1-10-8-13(11(2)17)16(19)14(9-10)15(18)12-6-4-3-5-7-12/h3-9,19H,1-2H3

InChI Key

DYKQOCSTRHWIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

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